N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-4-nitroaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under nitrogen atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated systems for solvent purification and precise control of reaction conditions is common in industrial settings to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)-2-(phenylthio)acetamide
- N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfinyl)acetamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both a nitro group and a phenylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different redox properties and interactions with biomolecules, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-14-9-11(17(19)20)7-8-13(14)16-15(18)10-22-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSOVSRZPFSHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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